molecular formula C12H12N2 B13706422 3-Amino-6-cyclopropylisoquinoline

3-Amino-6-cyclopropylisoquinoline

Cat. No.: B13706422
M. Wt: 184.24 g/mol
InChI Key: MRIBWQWWPGFXJB-UHFFFAOYSA-N
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Description

3-Amino-6-cyclopropylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and organic compounds. The presence of an amino group at the third position and a cyclopropyl group at the sixth position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyclopropylisoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzene derivative, the process may involve nitration, reduction, and subsequent cyclization to form the isoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-cyclopropylisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-6-cyclopropylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-6-cyclopropylisoquinoline exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: The combination of the amino group and the cyclopropyl group in 3-Amino-6-cyclopropylisoquinoline provides a unique set of chemical properties.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

6-cyclopropylisoquinolin-3-amine

InChI

InChI=1S/C12H12N2/c13-12-6-11-5-9(8-1-2-8)3-4-10(11)7-14-12/h3-8H,1-2H2,(H2,13,14)

InChI Key

MRIBWQWWPGFXJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=CC(=NC=C3C=C2)N

Origin of Product

United States

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